molecular formula C8H14N2O8 B12787333 alpha-N-Nitroso-D-fructose-L-glycine CAS No. 86334-95-4

alpha-N-Nitroso-D-fructose-L-glycine

Cat. No.: B12787333
CAS No.: 86334-95-4
M. Wt: 266.21 g/mol
InChI Key: MQBUJITXOYJSLR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of alpha-N-Nitroso-D-fructose-L-glycine typically involves the nitrosation of D-fructose and L-glycine. This process can be carried out under acidic conditions using nitrosating agents such as sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) . The reaction conditions must be carefully controlled to ensure the formation of the desired nitrosated product without significant side reactions.

Chemical Reactions Analysis

alpha-N-Nitroso-D-fructose-L-glycine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

alpha-N-Nitroso-D-fructose-L-glycine has several scientific research applications:

Mechanism of Action

Properties

CAS No.

86334-95-4

Molecular Formula

C8H14N2O8

Molecular Weight

266.21 g/mol

IUPAC Name

2-[nitroso-[(2,3,4,5-tetrahydroxyoxan-2-yl)methyl]amino]acetic acid

InChI

InChI=1S/C8H14N2O8/c11-4-2-18-8(16,7(15)6(4)14)3-10(9-17)1-5(12)13/h4,6-7,11,14-16H,1-3H2,(H,12,13)

InChI Key

MQBUJITXOYJSLR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)(CN(CC(=O)O)N=O)O)O)O)O

Origin of Product

United States

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